

In-Depth Technical Guide: Structure-Activity Relationship of SID 26681509 Quarterhydrate

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Compound of Interest

Compound Name: SID 26681509 quarterhydrate

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Abstract

SID 26681509 quarterhydrate is a potent, selective, and reversible small molecule inhibitor of human cathepsin L.[1][2][3][4][5] This thiocarbazate compound demonstrates a slow-binding and slowly reversible competitive inhibition mechanism.[1][5][6][7] It exhibits significant selectivity for cathepsin L over other related cysteine proteases and shows no activity against the serine protease cathepsin G.[1][4][5][6] Beyond its enzymatic inhibition, SID 26681509 has shown activity against the parasites Plasmodium falciparum and Leishmania major.[1][5][6][7] Furthermore, it has demonstrated the ability to modulate inflammatory pathways by blocking the production of TNF- α induced by high-mobility group box 1 (HMGB1).[1][5][8] This technical guide provides a comprehensive overview of the structure-activity relationship of SID 26681509, including detailed quantitative data, experimental methodologies, and relevant signaling pathways.

Introduction

Cathepsin L, a lysosomal cysteine protease, is implicated in a variety of physiological and pathological processes, including protein degradation, antigen presentation, and extracellular matrix remodeling. Its dysregulation has been linked to diseases such as cancer, arthritis, and certain infectious diseases. **SID 26681509 quarterhydrate** emerged from a high-throughput screening of the NIH Molecular Libraries Small Molecule Repository as a potent inhibitor of human cathepsin L.[6][7] Its unique thiocarbazate scaffold and slow-binding kinetic profile make



it a valuable tool for studying the biological functions of cathepsin L and a potential starting point for the development of novel therapeutics.

Quantitative Structure-Activity Relationship Data

The inhibitory activity of SID 26681509 has been quantified against its primary target, human cathepsin L, as well as other related proteases and parasitic organisms. The data is summarized in the tables below.

Table 1: Inhibitory Activity against Human Cathepsin L

Parameter	Value	Conditions	Reference
IC50	56 nM	No preincubation	[1][2][3][4][5][6][7]
IC ₅₀	7.5 ± 1.0 nM	1-hour preincubation	[6]
IC ₅₀	4.2 ± 0.6 nM	2-hour preincubation	[6]
IC ₅₀	1.0 ± 0.5 nM	4-hour preincubation	[1][5][6][7]
Ki	0.89 nM	-	[5][7][8]
Kon	24,000 M ⁻¹ s ⁻¹	-	[5][7][8]
k₀ff	$2.2 \times 10^{-5} \text{ s}^{-1}$	-	[5][7][8]

Table 2: Selectivity Profile against Other Proteases (IC₅₀ values after 1 hour)



Protease	IC50 (nM)	Selectivity Index (IC50 Protease / IC50 Cathepsin L)	Reference
Papain	618	11	[1][6]
Cathepsin B	8,442	151	[1][6]
Cathepsin K	>10,000	>178	[1][6]
Cathepsin S	3,920	70	[1][6]
Cathepsin V	500	9	[1][5][8]
Cathepsin G	No inhibition	-	[1][3][4][5][6]

Table 3: Antiparasitic Activity

| Organism | IC₅₀ (μ M) | Reference | |---|---| | Plasmodium falciparum | 15.4 ± 0.6 |[1][5][6] | | Leishmania major | 12.5 ± 0.6 |[1][5][6][7] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the available literature.

Cathepsin L Inhibition Assay

This protocol is based on the methods described by Shah et al. (2008).

- Materials:
 - Human liver Cathepsin L (Calbiochem)
 - Z-Phe-Arg-7-amido-4-methylcoumarin (Z-Phe-Arg-AMC) substrate (Sigma)
 - o SID 26681509
 - Assay Buffer: 20 mM sodium acetate, 1 mM EDTA, 5 mM cysteine, pH 5.5
 - 96-well or 384-well black microplates



- Fluorescence plate reader
- Procedure:
 - Prepare serial dilutions of SID 26681509 in DMSO.
 - Activate human liver cathepsin L by incubating it in the assay buffer for 30 minutes at room temperature to ensure the catalytic cysteine is in its reduced form.
 - For IC₅₀ determination with preincubation, mix the activated cathepsin L with the desired concentration of SID 26681509 and incubate for the specified time (e.g., 1, 2, or 4 hours) at room temperature. For no-preincubation experiments, proceed directly to the next step.
 - Add the enzyme-inhibitor mixture (or activated enzyme alone for control) to the microplate wells.
 - $\circ~$ Initiate the reaction by adding the Z-Phe-Arg-AMC substrate to a final concentration of 1 $\,\mu\text{M}.$
 - Immediately monitor the hydrolysis of the substrate by measuring the increase in fluorescence (excitation ~360 nm, emission ~460 nm) over time using a fluorescence plate reader.
 - Calculate the initial reaction velocities from the linear portion of the progress curves.
 - Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Slow-Binding Inhibition Kinetics

The kinetic parameters for slow-binding inhibition were determined through a transient kinetic analysis.

- Procedure:
 - Reaction progress curves are generated by mixing the enzyme, substrate, and varying concentrations of SID 26681509.



- The curves are fitted to a model for single-step slow-binding inhibition to determine the observed rate of onset of inhibition (k_obs) at each inhibitor concentration.
- The association rate constant (kon) and the dissociation rate constant (koff) are then determined by plotting k obs versus the inhibitor concentration.

In Vitro Parasite Growth Inhibition Assays

- Plasmodium falciparum Propagation Assay: The inhibitory activity against the malaria parasite Plasmodium falciparum was assessed in an in vitro propagation assay.
- Leishmania major Promastigote Toxicity Assay: The toxicity of SID 26681509 towards
 Leishmania major promastigotes was determined to evaluate its anti-leishmanial activity.[6]

Signaling Pathways and Mechanisms of Action Slow-Binding Inhibition of Cathepsin L

SID 26681509 exhibits a slow-binding inhibition mechanism, which is characterized by an initial weak binding to the enzyme followed by a slower conformational change that results in a tighter binding complex. This two-step process is depicted in the following diagram.



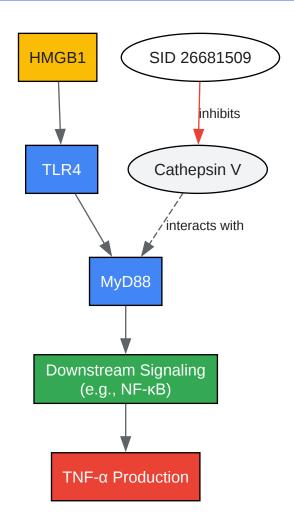
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Caption: Slow-binding inhibition mechanism of SID 26681509 with Cathepsin L.

Inhibition of HMGB1-Induced TNF-α Production

SID 26681509 has been shown to block the production of the pro-inflammatory cytokine TNF- α induced by High-Mobility Group Box 1 (HMGB1).[1][5][8] This suggests that cathepsin L (or a related cathepsin) may be involved in the signaling cascade initiated by HMGB1. The proposed pathway involves the interaction of HMGB1 with Toll-like receptor 4 (TLR4) and its adaptor protein MyD88, leading to the downstream activation of signaling pathways that result in TNF- α production.





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Caption: Proposed pathway of SID 26681509 inhibiting HMGB1-induced TNF-α production.

Conclusion

SID 26681509 quarterhydrate is a well-characterized inhibitor of human cathepsin L with a distinct slow-binding kinetic profile and high selectivity. Its ability to inhibit parasitic growth and modulate inflammatory responses highlights the potential of targeting cathepsin L in various disease contexts. The quantitative data and experimental protocols presented in this guide provide a valuable resource for researchers in the fields of enzymology, drug discovery, and molecular pharmacology for further investigation and development of cathepsin L inhibitors.

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